molecular formula C7H12Cl2O2 B13952887 Ethyl 2,2-dichloro-3-methylbutanoate CAS No. 54845-24-8

Ethyl 2,2-dichloro-3-methylbutanoate

Cat. No.: B13952887
CAS No.: 54845-24-8
M. Wt: 199.07 g/mol
InChI Key: JYPSGRUTYXLTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-dichloro-3-methylbutanoate is an organic ester with the molecular formula C7H12Cl2O2 . This compound is of significant interest in medicinal and agricultural chemistry research, particularly in the study of pyrethroid insecticides. Many synthetic pyrethroids, such as permethrin and cypermethrin, are characterized by a 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropane-1-carboxylate structure . The 2,2-dichloro moiety present in this compound is a key structural feature shared with these potent insecticides, making it a valuable building block for investigating new synthetic analogs and understanding structure-activity relationships (SAR) . Furthermore, the alpha-position to the carbonyl bearing a substituent is a critical structural feature known to influence the biological activity and binding affinity of similar ester and amide compounds . Research indicates that specific stereochemistry at such centers can be essential for optimal interaction with target proteins, as enantiomers can exhibit dramatically different levels of activity . This makes this compound a relevant intermediate for exploring stereospecific synthesis and for developing novel enzyme inhibitors or virulence factor blockers, with potential applications against multidrug-resistant pathogens . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. CAS Number: See supplier documentation for assigned number PubChem CID: 580331 Molecular Formula: C7H12Cl2O2 Molecular Weight: 199.08 g/mol (calculated from formula) IUPAC Name: this compound

Properties

CAS No.

54845-24-8

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

ethyl 2,2-dichloro-3-methylbutanoate

InChI

InChI=1S/C7H12Cl2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3

InChI Key

JYPSGRUTYXLTNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)(Cl)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Chlorination of Ethyl Acetoacetate Derivatives

One of the primary routes involves the chlorination of ethyl acetoacetate or related compounds under controlled conditions using chlorinating agents such as sulfonyl chloride or other chlorinating reagents. The process typically includes the following steps:

  • Step 1: Formation of Intermediate via Chlorination

    Ethyl acetoacetate is reacted with sodium ethoxide in ethanol, followed by addition of 1,2-dichloroethane under cooling conditions (0 to 5 °C). This step initiates the chlorination at the alpha position relative to the keto group.

  • Step 2: Sulfonyl Chloride Chlorination

    The intermediate organic phase is treated with sulfonyl chloride at 5 to 10 °C to introduce additional chlorine atoms, targeting the 2,2-dichloro substitution pattern.

  • Step 3: Hydrolysis and Decarboxylation

    After chlorination, dilute hydrochloric acid and water are added along with a phase transfer catalyst such as tetraethylammonium chloride. The mixture is heated gradually from 40 °C up to 110 °C to facilitate hydrolysis and decarboxylation, yielding the dichlorinated butanoate ester.

  • Step 4: Purification

    The product is separated by distillation, collecting the organic phase containing ethyl 2,2-dichloro-3-methylbutanoate.

Reaction Conditions Summary Table
Step Reagents/Conditions Temperature (°C) Notes
1. Chlorination initiation Ethyl acetoacetate, NaOEt, 1,2-dichloroethane 0 to 5 Controlled dropwise addition, GC monitoring
2. Sulfonyl chloride chlorination Sulfonyl chloride 5 to 10 Dropwise addition, GC monitoring
3. Hydrolysis/decarboxylation Dilute HCl, water, tetraethylammonium chloride 40 to 110 Gradual heating, phase transfer catalyst
4. Distillation/purification Atmospheric distillation 100 to 110 Collect lower organic phase

This method is adapted from a patented process for related chlorinated ketones and esters, demonstrating reliable yields and scalability.

Alternative Routes via Chlorinated Precursors

Other literature describes the preparation of chlorinated esters by reacting chlorinated aldehydes or acid chlorides with suitable alcohols or amines, followed by purification steps. For example, chlorinated butanoic acid derivatives can be converted to their ethyl esters via reaction with ethanol under acidic conditions or using thionyl chloride to form acid chlorides, then esterification.

Carbonylation and Olefin Functionalization Routes

Though less direct, some processes involve olefin functionalization and carbonylation steps to build the butanoate backbone with desired substitutions. For instance, 3-methyl-2-pentene can be carbonylated in the presence of strong acid catalysts to yield substituted butanoic acids, which can then be esterified to ethyl esters. These methods offer alternative synthetic flexibility but are more complex.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity Data Scalability
Chlorination of ethyl acetoacetate derivatives High selectivity, well-controlled reaction conditions, phase transfer catalysis enhances yield Requires careful temperature control and handling of chlorinating agents Yields up to ~70-80% reported in related processes Suitable for industrial scale with proper controls
Esterification of chlorinated acids or acid chlorides Straightforward, well-known chemistry Multiple steps, potential for side reactions Moderate yields, purity depends on purification Suitable for lab and pilot scale
Carbonylation of olefins followed by esterification Access to diverse substituted esters Complex reaction setup, high pressure required Variable yields, process optimization needed More suitable for specialized synthesis

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperatures during chlorination (0-10 °C) is critical to prevent over-chlorination or decomposition.

  • Phase Transfer Catalysts: Use of tetraethylammonium chloride improves hydrolysis and decarboxylation efficiency, increasing overall yield.

  • Monitoring: Gas chromatography is essential for monitoring reaction progress and ensuring selective chlorination.

  • Purification: Atmospheric distillation effectively separates the product from aqueous and organic impurities.

  • Molar Ratios: Optimized molar ratios of ethyl acetoacetate to chlorinating agents (1 : 1.2-1.5 for 1,2-dichloroethane, 1 : 1.05-1.1 for sulfonyl chloride) enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloro-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Hydrolysis: 2,2-dichloro-3-methylbutanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dichloro-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloro-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the butanoate backbone significantly influence molecular interactions and applications:

Compound Molecular Formula Molecular Weight Functional Groups Key Substituent Effects
Ethyl 2,2-dichloro-3-methylbutanoate* C₈H₁₂Cl₂O₂ ~211.09 (hypothetical) Dichloro, methyl Increased electrophilicity, steric hindrance
Ethyl 2,2-dichloro-3-oxobutanoate C₆H₈Cl₂O₃ 199.03 Dichloro, ketone Enhanced reactivity for nucleophilic attack
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Hydroxy, methyl Hydrogen bonding, higher polarity
Ethyl 2,2,3-trimethylbutanoate C₉H₁₈O₂ 158.24 Three methyl groups High lipophilicity (LogP = 2.23)

*Hypothetical structure based on substituent additions to ethyl butanoate.

Physicochemical Properties

  • Thermodynamic Stability: Ethyl 3-hydroxy-3-methylbutanoate exhibits a standard evaporation enthalpy of 59.43 kJ/mol and a standard Gibbs free energy of -393.7 kJ/mol , suggesting moderate stability influenced by hydrogen bonding. In contrast, chlorinated analogs like ethyl 2,2-dichloro-3-oxobutanoate likely have higher thermal stability due to electron-withdrawing Cl groups.
  • Solubility and Polarity: The hydroxy group in ethyl 3-hydroxy-3-methylbutanoate increases water solubility (log water solubility = -0.73) , whereas dichloro and trimethyl analogs are more hydrophobic. Ethyl 2,2,3-trimethylbutanoate’s LogP of 2.23 indicates strong lipophilicity, advantageous for membrane penetration in drug design.
  • Reactivity: Dichloro-substituted esters (e.g., ethyl 2,2-dichloro-3-oxobutanoate) are prone to nucleophilic substitution or elimination reactions due to electron-deficient carbonyls . Methyl groups, as in ethyl 2,2,3-trimethylbutanoate, primarily contribute to steric effects, reducing reactivity toward bulky reagents.

Table 1: Comparative Data for Ethyl Butanoate Derivatives

Property Ethyl 2,2-Dichloro-3-oxobutanoate Ethyl 3-Hydroxy-3-methylbutanoate Ethyl 2,2,3-Trimethylbutanoate
Molecular Weight 199.03 146.18 158.24
Key Functional Groups Dichloro, ketone Hydroxy, methyl Trimethyl
LogP Not reported -0.73 (water solubility) 2.23
Enthalpy of Evaporation (kJ/mol) Not reported 59.43 Not reported
Synthetic Use Reactive intermediate Hydrogen-bonding scaffold Lipophilic modifier

Key Observations

  • Chlorination increases molecular weight and reactivity but reduces solubility.
  • Hydroxy and methyl groups balance polarity and steric effects, impacting applications in drug delivery or polymer science.
  • Trimethyl substitution enhances lipid solubility, favoring use in non-polar matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.